molecular formula C16H13FN2O3 B12529526 Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-09-6

Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12529526
CAS No.: 651749-09-6
M. Wt: 300.28 g/mol
InChI Key: SGKBMYKBIAIVMQ-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid core substituted with a 2-fluorophenyl group and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- typically involves multiple steps. One common method starts with the preparation of the imidazolidinone ring, which is then coupled with the benzoic acid derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes steps such as acylation, cyclization, and purification through crystallization or chromatography. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imidazolidinone ring or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]
  • 4-(4-Fluorophenyl)benzoic acid

Uniqueness

Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- is unique due to its specific structural features, such as the imidazolidinone ring and the 2-fluorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

651749-09-6

Molecular Formula

C16H13FN2O3

Molecular Weight

300.28 g/mol

IUPAC Name

3-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H13FN2O3/c17-13-6-1-2-7-14(13)19-9-8-18(16(19)22)12-5-3-4-11(10-12)15(20)21/h1-7,10H,8-9H2,(H,20,21)

InChI Key

SGKBMYKBIAIVMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3F

Origin of Product

United States

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